Transporter Binding Affinity: 5-Hydroxy-6-methoxy Duloxetine vs. Parent Duloxetine
5-Hydroxy-6-methoxy duloxetine exhibits substantially reduced binding affinity at human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters compared to parent duloxetine. The metabolite binds SERT with a Ki of 266 nM, representing a 58-fold reduction in affinity relative to duloxetine's Ki of 4.6 nM . At NET, the Ki of 920 nM corresponds to a 14-fold reduction compared to duloxetine (Ki ~64.8 nM, calculated from reported SERT/NET selectivity ratio of ~0.07 [1]). This quantitative attenuation confirms the metabolite as pharmacologically distinct from the parent drug and unsuitable as a functional substitute in transporter inhibition assays.
| Evidence Dimension | SERT Binding Affinity (Ki, nM) |
|---|---|
| Target Compound Data | 266 nM |
| Comparator Or Baseline | Duloxetine: 4.6 nM |
| Quantified Difference | 58-fold lower affinity |
| Conditions | In vitro radioligand binding, human transporters expressed in lipid membranes |
Why This Matters
Procurement of 5-hydroxy-6-methoxy duloxetine rather than generic duloxetine is essential for studies requiring authentic metabolite reference material; the 58-fold SERT affinity difference invalidates using parent drug as a surrogate for metabolite-specific assays.
- [1] Bymaster FP, Dreshfield-Ahmad LJ, Threlkeld PG, et al. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors. Neuropsychopharmacology. 2001;25(6):871-880. View Source
